molecular formula C11H19NO B14046058 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine

1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine

Katalognummer: B14046058
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: KXWWRDHKXRRUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine is an organic compound with the molecular formula C11H19NO. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a furan ring substituted with isopropyl and methyl groups, along with a propylamine side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Substitution Reactions:

    Amination: The propylamine side chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a propylamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products:

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Dihydrofuran derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Isopropyl-5-Methyl-furan-2-yl)ethanone: Similar structure but with an ethanone side chain instead of propylamine.

    1-(4-Isopropyl-5-Methyl-furan-2-yl)methanol: Contains a methanol group instead of propylamine.

    1-(4-Isopropyl-5-Methyl-furan-2-yl)acetic acid: Features an acetic acid group instead of propylamine.

Uniqueness: 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its propylamine side chain differentiates it from other similar furan derivatives, providing unique opportunities for chemical modifications and applications.

Eigenschaften

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine

InChI

InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3

InChI-Schlüssel

KXWWRDHKXRRUNF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=C(O1)C)C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.